molecular formula C8H17ClN2O B1520103 3-(Piperidin-4-yl)propanamide hydrochloride CAS No. 1185126-95-7

3-(Piperidin-4-yl)propanamide hydrochloride

Cat. No. B1520103
CAS RN: 1185126-95-7
M. Wt: 192.68 g/mol
InChI Key: QTDBLNIEHRZWQT-UHFFFAOYSA-N
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Description

“3-(Piperidin-4-yl)propanamide hydrochloride” is a synthetic compound made up of a piperidine ring attached to a propanamide functional group. It has a molecular weight of 156.23 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(4-piperidinyl)propanamide . Its InChI code is 1S/C8H16N2O/c9-8(11)2-1-7-3-5-10-6-4-7/h7,10H,1-6H2,(H2,9,11) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Pharmacokinetics and Metabolism

Research into the pharmacokinetics and metabolism of piperidine-based compounds, such as alfentanil, reveals that these substances undergo complex metabolic pathways involving N-dealkylation at the piperidine nitrogen, aromatic hydroxylation, and glucuronidation, highlighting their intricate interactions within biological systems (Meuldermans et al., 1988).

Antimalarial Activity

The antimalarial piperaquine, a piperazine derivative, undergoes metabolism producing several identifiable metabolites in human urine. These metabolites, including N-oxidation and hydroxylation products, indicate the compound's bioactivation and detoxification pathways, which are crucial for understanding its therapeutic efficacy and safety profile (Tarning et al., 2006).

Neuropharmacological Effects

Compounds related to "3-(Piperidin-4-yl)propanamide hydrochloride" have been studied for their neuropharmacological effects, such as the modulation of serotonin (5-HT) receptors. For example, research on a novel, selective, silent 5-HT(1A) antagonist demonstrates how piperidine derivatives can be engineered to target specific neurotransmitter systems, offering potential for treating anxiety and mood disorders (Rabiner et al., 2002).

Anticancer Activity

The study of camptothecin derivatives, such as CPT-11 (Irinotecan), showcases the application of piperidine analogs in oncology. These compounds inhibit DNA topoisomerase I, demonstrating significant antitumor activity against non-small-cell lung cancer. The pharmacokinetics, dose-limiting toxicities, and therapeutic responses observed in clinical trials underscore the potential of piperidine derivatives in cancer therapy (Negoro et al., 1991).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. . The precautionary statements include P301 + P312 + P330, P305 + P351 + P338 .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “3-(Piperidin-4-yl)propanamide hydrochloride” and similar compounds could have potential applications in medicinal chemistry.

properties

IUPAC Name

3-piperidin-4-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c9-8(11)2-1-7-3-5-10-6-4-7;/h7,10H,1-6H2,(H2,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDBLNIEHRZWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670732
Record name 3-(Piperidin-4-yl)propanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185126-95-7
Record name 3-(Piperidin-4-yl)propanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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